The synthesis of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine can be achieved through several methods, primarily involving chiral pool synthesis or asymmetric synthesis techniques. One prevalent approach includes the use of chiral auxiliary strategies, where a chiral precursor is employed to induce asymmetry during the formation of the pyrrolidine ring.
The molecular structure of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine can be described as follows:
The compound's stereochemistry is crucial for its biological activity. The (S) configuration denotes that it has specific spatial arrangements that may enhance its interaction with biological targets. The molecular formula is CHN, and its molecular weight is approximately 203.28 g/mol .
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine participates in various chemical reactions due to its functional groups:
These reactions are essential for synthesizing more complex molecules, particularly in pharmaceutical applications .
The mechanism of action for (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine primarily relates to its role as a neurotransmitter modulator:
This compound may interact with various receptors in the central nervous system, particularly those involved in neurotransmission:
Studies suggest that such interactions could lead to increased efficacy in treating conditions like depression or anxiety disorders .
The physical and chemical properties of (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine are critical for its application:
These properties influence its handling, storage, and application in laboratory settings .
(S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine has several scientific applications:
It serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders due to its ability to modulate neurotransmitter systems.
This compound is also utilized in research settings for studying structure–activity relationships within drug design frameworks, allowing chemists to explore modifications that enhance efficacy or reduce side effects .
The systematic IUPAC name for the compound is (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine, with the Chemical Abstracts Service (CAS) registry number 116508-54-4 [7]. This nomenclature precisely defines the molecular framework: a propan-2-amine backbone bearing methyl and phenyl substituents at the C1 position, with pyrrolidin-1-yl functionality at C3. The (S) stereodescriptor specifies the absolute configuration at the chiral center (C1), indicating the spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules.
Alternative chemical names observed in commercial and research contexts include:
Table 1: Nomenclature and Identifiers of (S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine
Systematic Name | Alternative Names | CAS Registry No. | Molecular Formula | Molecular Weight |
---|---|---|---|---|
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | (S)-Methyl-(2-phenyl-1-pyrrolidin-1-ylmethyl-ethyl)-amine | 116508-54-4 | C₁₄H₂₂N₂ | 218.34 g/mol |
1-Pyrrolidineethanamine, N-methyl-α-(phenylmethyl)-, (S)- (9CI) |
The chiral center arises from the tetrahedral carbon (C1) bonded to four distinct groups: phenyl (-CH₂C₆H₅), methylamino (-NHCH₃), methanepyrrolidinyl (-CH₂N-pyrrolidine), and hydrogen. This stereogenic element critically influences molecular recognition and biological activity, as enantioselective proteins exhibit distinct binding affinities toward (S) versus (R) configurations [5].
The molecular structure integrates a pyrrolidine ring and a β-phenethylamine backbone with stereochemical control at C1. Key geometric parameters include:
Conformational flexibility arises from two dynamic processes:
Table 2: Key Structural Parameters and Conformational Dynamics
Structural Feature | Parameter | Value/Range | Method of Determination |
---|---|---|---|
Bond Lengths | C1-N (methylamino) | ~1.47 Å | DFT calculation |
C1-C2 (phenyl attachment) | ~1.51 Å | DFT calculation | |
C2-C3 (propanamine chain) | ~1.54 Å | DFT calculation | |
C3-N (pyrrolidinyl) | ~1.45 Å | DFT calculation | |
Bond Angles | N-C1-C2 | ~109.5° | DFT calculation |
C1-C2-C3 | ~113° | DFT calculation | |
Ring C-N-C (pyrrolidine) | ~105° | X-ray crystallography (analogs) | |
Conformational Barriers | Pyrrolidine pseudorotation | 8–12 kJ/mol | Molecular dynamics |
Ethylamine chain rotation | 12–15 kJ/mol | DFT potential energy scan |
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal three dominant low-energy conformers differing in torsional angles:
These conformers interconvert rapidly at room temperature, enabling adaptive binding to biological targets [4] [8].
Pyrrolidine serves as a privileged scaffold in medicinal chemistry due to its sp³-rich character, controllable basicity (pKₐ ~10.5), and stereochemical versatility. The target compound differs from simpler analogs through enhanced conformational control and stereogenic complexity:
Table 3: Comparative Analysis of Pyrrolidine-Based Chiral Amines
Compound | Molecular Formula | Key Structural Features | Physicochemical Properties | Stereogenic Centers |
---|---|---|---|---|
(S)-N-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine | C₁₄H₂₂N₂ | Chiral center at C1; phenethylamine-pyrrolidine hybrid | MW: 218.34; LogP: ~2.1; PSA: ~15 Ų; HBD: 1; HBA: 2 | 1 (C1) |
1-Phenyl-2-(pyrrolidin-1-yl)ethylamine | C₁₂H₁₈N₂ | Chiral center adjacent to phenyl; shorter chain | MW: 190.29; LogP: ~1.8; PSA: ~24 Ų; HBD: 2; HBA: 2 | 1 |
(1-Phenyl-2-pyrrolidinylethyl)methylamine | C₁₃H₂₀N₂ | N-methylated analog; chiral center at C1 | MW: 204.32; LogP: ~1.9; PSA: ~12 Ų; HBD: 1; HBA: 2 | 1 |
2-(4-Methylpiperazinyl)-1-phenylethylamine | C₁₃H₂₁N₃ | Piperazine vs. pyrrolidine; increased basicity | MW: 219.33; LogP: ~1.2; PSA: ~38 Ų; HBD: 2; HBA: 3 | 1 |
Key differentiating factors:
Pyrrolidine’s pseudorotation dynamics distinguish it from rigid scaffolds: its non-planarity provides 30% greater 3D coverage than aromatic heterocycles, while maintaining metabolic stability superior to acyclic amines [5].
While single-crystal X-ray diffraction data for the exact title compound remains unpublished in the surveyed literature, structural analogs provide robust insights into solid-state behavior. Crystallographic analysis of related spirooxindole-pyrrolidine hybrids (e.g., SOD1 in [8]) reveals:
Table 4: Crystallographic Parameters for Pyrrolidine-Based Analogous Structures
Parameter | Value in Related Compounds | Significance |
---|---|---|
Crystal System | Orthorhombic (Pbca space group) | Common for chiral amines |
Unit Cell Dimensions | a = 12.45 Å, b = 15.78 Å, c = 20.92 Å (analogs) | Facilitates dense packing |
Pyrrolidine Puckering | q₂ = 0.42–0.45 Å; P = 18–20° | Moderate deviation from planarity |
N-Inversion Barrier | >40 kJ/mol in solid state | Configurationally stable at RT |
Intermolecular Contacts | N–H···O (2.8–3.0 Å), C–H···π (2.9 Å) | Stabilize supramolecular assemblies |
Solid-state packing is stabilized by:
Hirshfeld surface analysis quantifies interaction propensity:
Energy framework calculations indicate dispersion forces contribute >60% to lattice stability, explaining the high melting points observed for crystalline salts of such compounds [8]. For the title compound, hydrochloride salts (e.g., (1R)-1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride, CAS 180305-85-5) exhibit enhanced crystallinity due to ionic hydrogen bonding networks [9]. These structural principles enable rational design of stable formulations.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7